Product packaging for 3-Methylpiperidin-2-one(Cat. No.:CAS No. 3768-43-2)

3-Methylpiperidin-2-one

Cat. No.: B1294715
CAS No.: 3768-43-2
M. Wt: 113.16 g/mol
InChI Key: PHGAOXNFCZKFTR-UHFFFAOYSA-N
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Description

Significance of the Piperidin-2-one Scaffold in Chemical Sciences

The piperidin-2-one, or δ-lactam, framework is a paramount structural motif in the chemical sciences. As a six-membered nitrogen-containing heterocycle, it is a core component in a vast number of natural products and synthetic pharmaceuticals. mdpi.comchemicalbook.com The prevalence of this scaffold is attributed to its conformational pre-organization and its capacity to engage in various intermolecular interactions, making it a "privileged scaffold" in medicinal chemistry.

Piperidin-2-one derivatives are integral to the development of therapeutic agents across different disease areas, including cancer and neurological disorders. mdpi.com Saturated piperidine-2-ones, in particular, serve as critical chiral intermediates in the synthesis of complex, naturally occurring anti-cancer compounds. mdpi.comchemicalbook.com The ability to introduce substituents at various positions on the ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

Overview of Research Trajectories for 3-Methylpiperidin-2-one

Research concerning this compound primarily revolves around its application as a versatile chemical intermediate and a foundational building block in organic synthesis. Its structure, featuring a chiral center at the C3 position, makes it a valuable precursor for creating stereospecific and complex molecular architectures.

A significant trajectory in the study of this compound is the development of asymmetric synthetic routes to access enantiomerically pure forms. neu.edu.tr These chiral building blocks are highly sought after for the synthesis of targeted pharmaceutical agents. Furthermore, derivatives of this compound are explored for their potential biological activities, serving as templates in drug discovery programs. The primary focus of academic literature is on its synthesis and subsequent chemical transformations rather than its direct biological action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B1294715 3-Methylpiperidin-2-one CAS No. 3768-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGAOXNFCZKFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871042
Record name 3-Methylpiperidin-2-one
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3768-43-2
Record name 3-Methyl-2-piperidinone
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Record name 3-Methylpiperidin-2-one
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Record name 3-Methylpiperidin-2-one
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Record name 3-methylpiperidin-2-one
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Synthetic Methodologies for 3 Methylpiperidin 2 One and Its Derivatives

Classical and Established Synthetic Routes

Cyclization Reactions for Piperidinone Ring Formation

The formation of the piperidinone ring is a fundamental step in the synthesis of 3-methylpiperidin-2-one. Cyclization reactions are a common and established method for constructing this heterocyclic core. These reactions typically involve the intramolecular condensation of a linear precursor containing both an amine and a carboxylic acid derivative.

One classical approach is the Dieckmann cyclization, which involves the intramolecular condensation of a diester to form a β-keto ester. ucl.ac.uksciencemadness.org This can then be further manipulated to yield the desired piperidinone. For instance, a β-amino ester can be acylated, and the resulting amide can undergo a Dieckmann-like cyclization. ucl.ac.uk Another strategy involves the reductive cyclization of precursors like γ-carboalkoxynitriles or γ-carboalkoxyimines. dtic.mil

Multicomponent reactions have also been employed to construct polysubstituted piperidin-2-ones. For example, the reaction of aromatic aldehydes, malononitrile, dialkylmalonates, and ammonium (B1175870) acetate (B1210297) can lead to the formation of highly substituted 2-piperidinone derivatives. researchgate.net This approach involves a cascade of reactions including Knoevenagel condensation, Michael addition, and Mannich reaction followed by cyclization. researchgate.net

Furthermore, radical-mediated cyclizations offer an alternative route. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes to produce piperidines. mdpi.comnih.gov

Cyclization Method Precursors Key Features Reference(s)
Dieckmann CyclizationDiesters, β-amino estersForms a β-keto ester intermediate. ucl.ac.uksciencemadness.org
Reductive Cyclizationγ-carboalkoxynitriles, γ-carboalkoxyiminesDirect formation of the lactam ring. dtic.mil
Multicomponent ReactionAromatic aldehydes, malononitriles, etc.Cascade reaction forming highly substituted products. researchgate.net
Radical-Mediated CyclizationLinear amino-aldehydesUtilizes a cobalt(II) catalyst. mdpi.comnih.gov

Alkylation and Acylation Strategies

Once the piperidinone ring is formed, alkylation and acylation reactions are crucial for introducing the methyl group at the 3-position and for further derivatization. These reactions typically involve the deprotonation of the α-carbon to the carbonyl group, followed by reaction with an electrophile.

The alkylation of N-protected piperidin-2-ones is a common strategy. For example, 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one can be alkylated with methyl iodide after deprotonation with a strong base like sec-butyllithium (B1581126) (s-BuLi) to yield this compound derivatives. researchgate.net The choice of protecting group on the nitrogen and the reaction conditions can significantly influence the diastereoselectivity of the methylation. researchgate.net

Acylation reactions, such as the Friedel-Crafts acylation, can be used to introduce acyl groups onto the piperidinone scaffold, although this is more common for aromatic systems. dntb.gov.ua More relevant to piperidinones is the N-acylation to introduce various substituents on the nitrogen atom, which can influence the subsequent reactivity and stereoselectivity of C-alkylation. researchgate.net The synthesis of 3-(chloromethyl)-1-methylpiperidin-2-one (B2540822) involves the chloromethylation of 1-methylpiperidin-2-one, showcasing a functionalization at the 3-position. smolecule.com

Reaction Type Substrate Reagents Product Reference(s)
Alkylation1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-ones-BuLi, Methyl iodide(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one researchgate.net
Chloromethylation1-methylpiperidin-2-oneChloromethylating agent3-(Chloromethyl)-1-methylpiperidin-2-one smolecule.com

Ring-Opening Reactions of Heterocyclic Precursors

The synthesis of substituted piperidinones can also be achieved through the ring-opening of more complex heterocyclic precursors. This approach can provide access to specific stereoisomers that may be difficult to obtain through direct cyclization or alkylation.

For instance, the regio- and chemoselective ring-opening of oxa-bridged piperidinone ring systems can be mediated by titanium(IV) chloride and silyl (B83357) reagents. researchgate.net This method allows for the stereoselective cleavage of a C-O bond to generate functionalized piperidinones. researchgate.net Another example involves the palladium-catalyzed ring-opening aminolysis of bridged δ-lactam-γ-lactones. rsc.orgresearchgate.net This reaction proceeds with exclusive acyl C–O bond scission and complete retention of stereochemistry at the hydroxyl-bearing center, yielding 3-hydroxy-2-piperidinone carboxamides. rsc.orgresearchgate.net

Silicon-mediated ring-opening reactions have also been developed. Multisubstituted piperidines containing a trimethylsilylmethyl group at the C-2 position can be regioselectively opened using tetra-n-butylammonium fluoride (B91410) (TBAF) and cyanogen (B1215507) bromide. acs.org This provides a route to stereoselective synthesis of acyclic alkylamine derivatives. acs.org

Ring-Opening Method Precursor Reagents Key Feature Reference(s)
TiCl4/Silyl Reagent MediatedOxa-bridged piperidinonesTiCl4, Silyl hydridesStereoselective C–O bond cleavage. researchgate.net
Palladium-Catalyzed AminolysisBridged δ-lactam-γ-lactonesPd catalyst, AminesStereoretentive acyl C–O bond scission. rsc.orgresearchgate.net
Silicon-Mediated2-(Trimethylsilylmethyl)piperidinesTBAF, Cyanogen bromideRegioselective opening to acyclic products. acs.org

Asymmetric Synthesis Approaches

The biological activity of many piperidinone-containing molecules is highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure this compound and its derivatives is of paramount importance.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are commonly used to control the stereochemical outcome of reactions. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective formation of a new chiral center, and is then removed.

A prominent example is the use of a chiral auxiliary derived from D-phenylglycinol to synthesize (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. researchgate.net In this approach, the chiral auxiliary is attached to the piperidinone nitrogen. The subsequent alkylation of the α-carbon is directed by the chiral auxiliary, leading to a high diastereomeric excess. researchgate.net The diastereomers can then be separated, and the chiral auxiliary can be cleaved to afford the desired enantiomerically enriched this compound derivative.

The diastereoselective reduction of β-enamino esters bearing a chiral auxiliary on the nitrogen atom is another effective strategy. clockss.org For instance, the reduction of a chiral piperidine (B6355638) β-enamino ester can proceed with high diastereoselectivity to yield the corresponding piperidine propanoate. clockss.org

Chiral Auxiliary Reaction Key Outcome Reference(s)
(R)-Phenylglycinol derivativeDiastereoselective alkylationHigh diastereomeric excess in the formation of the 3-methyl group. researchgate.net
(S)-Phenylethyl groupDiastereoselective reduction of β-enamino estersCreation of two contiguous stereogenic centers. clockss.org

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. This involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral piperidines. acs.org For example, the asymmetric hydrogenation of pyridinium (B92312) salts using an iridium(I) catalyst with a chiral P,N-ligand can produce chiral piperidines with high enantioselectivity. mdpi.com Similarly, palladium-catalyzed asymmetric hydrogenation of trifluoromethylated dihydroquinoxalinones using a chiral phosphine (B1218219) ligand like (R)-SegPhos has been shown to be highly effective. acs.org

Palladium-catalyzed allylic alkylation is another important enantioselective transformation. This has been used in the synthesis of complex natural products containing the piperidine core. nih.gov The use of chiral ligands, such as (R)-t-BuPHOX, can induce high enantioselectivity in the formation of α-quaternary stereocenters. nih.gov

Furthermore, cobalt-catalyzed radical cyclizations have been explored for the asymmetric synthesis of piperidines, although achieving high enantioselectivity can be challenging. nih.gov

Catalytic Method Catalyst/Ligand Substrate Type Key Feature Reference(s)
Asymmetric HydrogenationIridium(I) / Chiral P,N-ligandPyridinium saltsHigh enantioselectivity for chiral piperidines. mdpi.com
Asymmetric HydrogenationPalladium / (R)-SegPhosDihydroquinoxalinonesExcellent enantiomeric excess. acs.org
Allylic AlkylationPalladium / (R)-t-BuPHOXAllylic substratesFormation of α-quaternary stereocenters. nih.gov
Radical CyclizationChiral Cobalt(II) porphyrinLinear aldehydesAsymmetric induction, though can be moderate. nih.gov
Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation represents a powerful and efficient method for the synthesis of chiral compounds, including derivatives of this compound. sioc-journal.cn This approach often involves the reduction of a prochiral precursor, such as a substituted pyridine (B92270) or a related unsaturated heterocyclic system, using a chiral transition metal complex as the catalyst.

Iridium-based catalysts have shown significant promise in the asymmetric hydrogenation of pyridinium salts. For instance, an iridium(I) catalyst bearing a P,N-ligand has been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com The reaction is proposed to proceed via an outer-sphere dissociative mechanism. mdpi.com Rhodium catalysts, particularly those with chiral phosphorus ligands like (R, R)-Et-DuPhos, are also highly effective for the hydrogenation of functionalized alkenes, achieving high enantioselectivity. ajchem-b.com

Ruthenium catalysts are also prominent in this field. For example, a Ru/TsDPEN catalyst has been utilized for the hydrogenation of 2-(pyridine-2-yl)quinoline derivatives, yielding chiral products with high enantioselectivity. ajchem-b.com Furthermore, heterogeneous cobalt catalysts supported on titanium nanoparticles have been developed for the acid-free hydrogenation of pyridine derivatives in water, demonstrating the potential for more sustainable processes. mdpi.com The development of chiral spiro ligands has been a significant advancement, with iridium complexes of these ligands demonstrating exceptionally high turnover numbers in hydrogenation reactions. sioc-journal.cn

A notable application of this methodology is the synthesis of 6-methylpiperidin-2-one (B167070) (MPO) from biomass-derived triacetic acid lactone (TAL). This process involves the conversion of TAL to 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO), which is then catalytically transformed to MPO using a multifunctional Ru/BEA catalyst. bohrium.comsci-hub.se This tandem catalytic route, which can be tuned to selectively produce either MPO or 2-methylpiperidine (B94953) (MP), showcases the potential of combining biocatalysis with chemocatalysis for the sustainable production of valuable N-heterocycles. bohrium.comsci-hub.se

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Piperidine Derivatives

Catalyst System Substrate Type Product Type Key Features
Iridium(I) with P,N-ligand 2-Substituted Pyridinium Salts Chiral Piperidines Outer-sphere dissociative mechanism. mdpi.com
Rhodium with Chiral Phosphorus Ligands Functionalized Alkenes Chiral Piperidines High enantioselectivity and efficiency. ajchem-b.com
Ru/TsDPEN 2-(Pyridine-2-yl)quinoline Derivatives Chiral Piperidines High enantioselectivity. ajchem-b.com
Ru/BEA 4-hydroxy-6-methylpyridin-2(1H)-one 6-methylpiperidin-2-one Tandem catalysis from biomass-derived starting material. bohrium.comsci-hub.se
Cobalt on Titanium Nanoparticles Pyridine Derivatives Piperidines Acid-free hydrogenation in water. mdpi.com
Organocatalytic Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including piperidine derivatives. This approach avoids the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry. A key strategy in this area is the intramolecular aza-Michael reaction.

The intramolecular aza-Michael reaction of carbamates that contain a distant α,β-unsaturated aldehyde has been successfully achieved with high yields and excellent enantiomeric excesses using the Jørgensen catalyst. This method allows for the enantioselective formation of five- and six-membered heterocycles. acs.org This methodology has been applied to the concise synthesis of piperidine alkaloids such as (+)-sedamine and (+)-allosedamine. acs.org

Another notable application is the organocatalytic desymmetrizing intramolecular aza-Michael reaction using vinyl sulfonamides as the nucleophilic nitrogen source. This has led to the synthesis of a new family of 2,5,5-trisubstituted piperidines that possess a quaternary stereocenter. rsc.org This process exhibits excellent enantioselectivity and moderate to good diastereoselectivity. rsc.org The vinyl sulfonamide group can subsequently be removed through ozonolysis. rsc.org

Quinoline-based organocatalysts, in combination with trifluoroacetic acid as a co-catalyst, have been used to produce enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. mdpi.com These examples highlight the versatility of organocatalysis in constructing complex chiral piperidine structures from various starting materials through enantioselective transformations.

Diastereoselective Control in Alkylation Processes

The diastereoselective alkylation of piperidin-2-one scaffolds is a crucial method for introducing substituents at the C3 position with stereocontrol. This is often achieved by employing a chiral auxiliary attached to the nitrogen atom, which directs the approach of the electrophile.

A well-documented example is the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. researchgate.net In this synthesis, the starting material is prepared from commercially available D-phenylglycinol and δ-valerolactone. researchgate.net The diastereoselectivity of the methylation at the C3 position is highly dependent on the presence or absence of a protecting group on the hydroxyl function of the chiral auxiliary. researchgate.net

Conversely, when the hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group, the chelation control is disrupted. Alkylation under these conditions results in a mixture of diastereomers, with the opposite (3R)-isomer being the major product. researchgate.net This demonstrates that the stereochemical outcome of the alkylation can be effectively tuned by the choice of protecting group on the chiral auxiliary. researchgate.net

Another approach involves the diastereoselective reduction of a β-enamino ester bearing a chiral auxiliary on the nitrogen atom. clockss.org The reduction of a (Z)-tetrasubstituted β-enamino ester of a piperidine derivative was found to be highly diastereoselective, yielding the corresponding piperidinepropanoate. clockss.org Interestingly, the stereochemical outcome was diastereodivergent compared to a two-step reduction/alkylation sequence starting from a trisubstituted β-enamino ester. clockss.org

Table 2: Diastereoselective Alkylation of N-Acyl-Piperidin-2-ones

Substrate Alkylating Agent Conditions Diastereomeric Ratio (dr) Yield
1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one MeI s-BuLi, THF, -78 °C >99:1 91% researchgate.net
(R)-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl)piperidine-2-one MeI s-BuLi, THF, -78 °C 1:2.5 90% researchgate.net
Chiral piperidine β-enamino ester - NaBH(OAc)₃, AcOH 95:5 - clockss.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and sustainable catalytic systems.

Solvent-Free and Aqueous Reaction Media

The use of solvent-free conditions or aqueous media is a cornerstone of green chemistry, as it minimizes the use of volatile organic compounds (VOCs) that are often hazardous and polluting. The synthesis of piperidinone derivatives has been successfully achieved under solvent-free conditions. For example, a one-pot, three-component synthesis of 2,6-diaryl-4-piperidones has been developed under microwave irradiation without the use of a solvent. arabjchem.org This method offers high yields, short reaction times, and methodological simplicity. arabjchem.org Similarly, a solvent-free, piperidine-promoted synthesis of piperidones from 2-cyanoacetamides and ketones has been reported, demonstrating regioselectivity. mdpi.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of piperidine derivatives has been demonstrated in aqueous media. For instance, the use of water as a solvent can prevent the racemization of enantioenriched substrates in certain iridium-catalyzed reactions, enabling highly enantioselective synthesis of C4-substituted piperidines. mdpi.com Furthermore, the synthesis of pyrrolidone derivatives, which are structurally related to piperidinones, has been achieved in water using a reusable nano-zirconia catalyst. acs.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.com This technique has been widely applied to the synthesis of piperidine and piperidinone derivatives.

A notable example is the one-pot, three-component synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones under microwave irradiation. arabjchem.org This catalyst-free method provides excellent yields in just a few minutes. arabjchem.org Another application is the synthesis of novel 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones, where microwave irradiation in a solvent-free system using a NaHSO₄·SiO₂ catalyst significantly improved the efficiency of the reaction. tandfonline.com

Microwave heating has also been employed in the synthesis of 3-[(3-methylpiperidin-1-yl)methyl]-2-benzoxazolinone via a Mannich reaction, offering improved yields and shorter reaction times compared to conventional refluxing. neu.edu.tr Additionally, various other heterocyclic systems incorporating a piperidine moiety have been efficiently synthesized using microwave assistance, highlighting the broad applicability of this technology in generating libraries of bioactive compounds. internationaljournalcorner.comresearchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Piperidone Derivatives

Reaction Conventional Method (Time) Microwave Method (Time) Yield (Microwave)
Synthesis of 2,6-diaryl-4-piperidones Hours (Reflux) 2-3 min Good to Excellent arabjchem.org
Synthesis of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones - 2-4 min High tandfonline.com
Synthesis of 3-[(3-methylpiperidin-1-yl)methyl]-2-benzoxazolinone Hours (Reflux) Shorter Time Improved neu.edu.tr

Catalytic Systems for Enhanced Efficiency and Sustainability

The development of highly efficient and recyclable catalytic systems is a key aspect of green and sustainable chemistry. In the context of this compound synthesis, this involves the use of catalysts that can be easily separated from the reaction mixture and reused, as well as biocatalytic and tandem catalytic approaches.

Heterogeneous catalysts are advantageous for their ease of separation and recycling. For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles has been used for the hydrogenation of pyridine derivatives and can be recycled. mdpi.com Similarly, nano-structured zirconia has been used as a reusable catalyst for the synthesis of pyrrolidone derivatives in water. acs.org

Biocatalytic approaches offer an environmentally benign route to piperidine synthesis. Enzyme-catalyzed transformations operate under mild conditions and can utilize renewable feedstocks. smolecule.com For example, enzyme cascades involving a carboxylic acid reductase, an omega-transaminase, and an imine reductase have been developed for the one-pot synthesis of enantiomerically pure piperidines. smolecule.com

Tandem or cascade catalysis, where multiple reaction steps are carried out in a single pot without the need for intermediate purification, significantly improves process efficiency. The synthesis of 6-methylpiperidin-2-one from biomass-derived triacetic acid lactone is a prime example. bohrium.comsci-hub.se This process utilizes a multifunctional Ru/BEA catalyst that facilitates a cascade of reactions including aminolysis, hydrogenation, dehydration, and hydrodeoxygenation. bohrium.comsci-hub.se The cooperative effects between the active metal sites and the acidic zeolite support are crucial for the high efficiency of this tandem system. sci-hub.se

Industrial Scale Production Methods for this compound

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, with many methods focusing on laboratory-scale synthesis or the production of its derivatives for pharmaceutical applications. However, by examining the manufacturing processes for analogous compounds and key intermediates, a viable industrial production strategy can be outlined. The most probable large-scale approach involves a two-step process: the synthesis of the precursor β-methyl-δ-valerolactone, followed by its amination to yield the final product.

A critical precursor for this compound is β-methyl-δ-valerolactone. An established method for the synthesis of this intermediate is the dehydrogenation of 3-methyl-1,5-pentanediol. This reaction is typically carried out in the liquid phase by heating the diol in the presence of a copper chromite catalyst. The process is conducted at temperatures between 195-205°C and yields β-methyl-δ-valerolactone in high purity (90-95%) after distillation. orgsyn.org The evolution of hydrogen gas is a key indicator of the reaction's progress. orgsyn.org

While specific industrial-scale methods for the direct amination of β-methyl-δ-valerolactone to this compound are not explicitly documented, the conversion of the closely related δ-valerolactone to δ-valerolactam (2-piperidone) provides a strong precedent. Patents describe the gas-phase catalytic dehydrogenation of 1,5-pentanediol (B104693) to produce δ-valerolactone, which is a sought-after starting material for cyclic lactams. google.com Furthermore, processes for the large-scale preparation of 2-piperidone (B129406) from N-hydroxy-cyclopentyl imine have been developed to avoid the use of highly corrosive acids like oleum (B3057394) and chlorosulfonic acid, making the process more environmentally friendly and suitable for commercial production. google.com These methods, which involve rearrangement in an alkaline aqueous solution, highlight the industry's move towards safer and more sustainable manufacturing practices. google.com It is plausible that similar conditions could be adapted for the synthesis of this compound from a suitable precursor.

The Mannich reaction, a staple in industrial organic synthesis, is also employed in the production of piperidone derivatives. For example, a series of 2,6-diaryl-3-methyl-4-piperidones has been synthesized through the condensation of ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium acetate. nih.gov This demonstrates a robust and versatile method for creating substituted piperidone rings that could potentially be adapted for the large-scale production of this compound or its analogues.

The use of continuous flow reactors and specialized catalysts is also a feature of modern industrial synthesis of related piperidine compounds, allowing for precise control over reaction parameters and leading to higher yields and purities. ontosight.aiprepchem.comnih.gov

Table of Key Reactions and Conditions for Industrial Production and Analogs:

Product Starting Material(s) Key Reagents/Catalysts Reaction Type Yield Reference
β-Methyl-δ-valerolactone3-Methyl-1,5-pentanediolCopper chromiteDehydrogenation90-95% orgsyn.org
2-Piperidone (δ-Valerolactam)N-Hydroxy-cyclopentyl iminep-Toluenesulfonyl chloride, Alkaline aqueous solutionRearrangement>98% purity google.com
δ-Valerolactone1,5-PentanediolGas-phase catalystDehydrogenation93-94% google.com
(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-oneD-Phenylglycinol, δ-Valerolactones-BuLiAsymmetric synthesis/Alkylation91% researchgate.net
2,6-Diaryl-3-methyl-4-piperidonesEthyl-methyl ketone, Aromatic aldehydes, Ammonium acetate-Mannich reaction- nih.gov

Chemical Reactivity and Transformation of 3 Methylpiperidin 2 One

Functional Group Interconversions of the Piperidin-2-one Moiety

The piperidin-2-one core of 3-methylpiperidin-2-one can undergo several fundamental transformations that alter its oxidation state or lead to ring-opening.

Oxidation Reactions

The oxidation of this compound and its derivatives can target either the nitrogen atom or the carbon backbone, depending on the reagents and reaction conditions. For instance, the nitrogen of the piperidine (B6355638) ring in related structures can be oxidized to form N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid. thieme-connect.de In the case of 3-(1-methylpiperidin-2-yl)pyridine, selective oxidation of the piperidine nitrogen can be achieved with tert-butyl hydroperoxide and a molybdenum(V) chloride catalyst. thieme-connect.de Furthermore, the hydroxyl group in derivatives like 3-hydroxy-1-methylpiperidin-2-one (B2802179) can be oxidized to a ketone using reagents such as pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄). smolecule.com The entire compound can also undergo oxidation to introduce additional functional groups, with oxidizing agents like potassium permanganate or chromium trioxide being employed for such transformations in related structures. smolecule.comevitachem.com

Reduction Reactions

The carbonyl group of the lactam is a primary site for reduction, which can lead to the formation of the corresponding cyclic amine, 3-methylpiperidine (B147322). A variety of reducing agents can accomplish this transformation. Lithium aluminium hydride (LiAlH₄) is a powerful reagent capable of reducing lactams to amines. semanticscholar.orgrsc.org Borane-tetrahydrofuran (BH₃-THF) is another commonly used reagent for this purpose. semanticscholar.org

More selective reducing agents have also been developed. For example, a combination of triflic anhydride (B1165640) (Tf₂O) and sodium borohydride (B1222165) (NaBH₄) can effectively reduce secondary lactams under mild conditions. rsc.org Similarly, the Cp₂ZrHCl–NaBH₄ system offers a chemoselective method for this reduction. rsc.org For N-alkylated lactams, 9-borabicyclo[3.3.1]nonane (9-BBN) is a highly chemoselective reagent that can reduce the lactam in the presence of other functional groups like esters. semanticscholar.orgorganic-chemistry.org Lithium aminoborohydrides (LABs) are also powerful and selective reducing agents, comparable in reactivity to LiAlH₄ but with improved safety and handling characteristics. sigmaaldrich.com The choice of reducing agent can be critical for chemoselectivity; for instance, at elevated temperatures, LAB reagents will reduce both lactam and ester functional groups. semanticscholar.org

The following table summarizes various reagents used for the reduction of lactams:

ReagentSubstrate ScopeKey Features
Lithium aluminium hydride (LiAlH₄)BroadPowerful, but can be unselective. semanticscholar.orgrsc.org
Borane-tetrahydrofuran (BH₃-THF)BroadCommonly used, effective for lactam reduction. semanticscholar.org
Tf₂O–NaBH₄Secondary lactamsMild conditions, good functional group tolerance. rsc.org
Cp₂ZrHCl–NaBH₄Secondary lactamsChemoselective. rsc.org
9-Borabicyclo[3.3.1]nonane (9-BBN)N-alkyl lactamsHighly chemoselective, tolerates esters. semanticscholar.orgorganic-chemistry.org
Lithium aminoborohydrides (LABs)N-alkyl lactamsPowerful, selective, safer than LiAlH₄. sigmaaldrich.com
Sodium borohydride (NaBH₄) with POCl₃Amides and lactamsEffective for reduction to amines. acs.org

Nucleophilic Substitution Reactions

The carbonyl carbon of the piperidin-2-one ring is electrophilic and susceptible to attack by nucleophiles. smolecule.com This can lead to ring-opening reactions or the formation of various derivatives. For example, hydrolysis, through the attack of water or hydroxide (B78521) ions, would lead to the corresponding amino acid, 5-amino-3-methylhexanoic acid. Similarly, aminolysis, involving the reaction with an amine, would result in an N-substituted derivative of this amino acid. The nitrogen atom of the piperidine ring can also act as a nucleophile in certain reactions. evitachem.com

Derivatization Strategies of this compound

Further functionalization of this compound can be achieved by targeting the nitrogen atom or the carbon atoms of the piperidinone ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam can be readily functionalized through alkylation or acylation. N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base to form N-substituted derivatives. smolecule.com For instance, N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine can undergo further alkylation at the piperidine nitrogen to form quaternary ammonium (B1175870) salts. smolecule.com

N-acylation can be achieved by reacting this compound with acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl-3-methylpiperidin-2-one. smolecule.com These N-substituted derivatives are often key intermediates in the synthesis of more complex molecules. For example, N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines have been synthesized as part of research into TNF-α inhibitors. nih.gov

The following table provides examples of N-functionalization reactions:

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halides, BaseN-Alkyl-3-methylpiperidin-2-one
N-AcylationAcyl chlorides, AnhydridesN-Acyl-3-methylpiperidin-2-one

Substitutions at the Piperidinone Ring System

The carbon atoms of the piperidinone ring can also be functionalized. The position alpha to the carbonyl group (C3) is particularly reactive due to the acidity of the alpha-proton, which can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles. For example, asymmetric phase-transfer catalysis has been used for the α-alkylation of N-protected 3-arylpiperidin-2-ones, allowing for the construction of a quaternary carbon center at the 3-position. thieme-connect.com

Substituents can also be introduced at other positions of the ring. For instance, a method for the synthesis of 3,3-disubstituted piperidin-2-ones involves the alkylation of carboxylic acid esters with 1-(3-halopropyl)-2,5-dimethylpyrroles, followed by deprotection and intramolecular cyclization. journal-vniispk.ru Another strategy for creating 3-substituted piperidin-2-ones involves the stereoselective reaction of electrophiles with amide enolates of N-galactosyl-2-piperidones. znaturforsch.com Furthermore, a facile method for synthesizing 3-substituted piperidin-2-ones starts from commercially available esters, which are α-alkylated with 3-azidopropyl trifluoromethanesulfonate, followed by azide (B81097) reduction and ring closure. arkat-usa.org

Formation of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The this compound framework serves as a valuable building block for the synthesis of more intricate molecular architectures, particularly fused heterocyclic systems. vulcanchem.comsmolecule.com Its inherent structural and functional groups can be strategically manipulated to construct polycyclic compounds. The reactivity of the lactam functionality, including the carbonyl group and the adjacent methylene (B1212753) and methine groups, allows for various cyclization and annulation reactions.

Strategies for synthesizing fused heterocycles often involve creating intermediates from the piperidinone core that can undergo subsequent intramolecular reactions. For instance, derivatives such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and utilized as precursors for potential anti-cancer agents. mdpi.com The synthesis of such complex molecules relies on the piperidine ring as a central pharmacophore. mdpi.com

The general approach to forming fused systems can involve several established synthetic methodologies:

Condensation Reactions: The active methylene group adjacent to the carbonyl can participate in condensation reactions with suitable electrophiles, leading to intermediates primed for cyclization. For example, condensation with ortho-chloroaldehydes of other heterocyclic systems can lead to fused structures. researchgate.net

Cycloaddition Reactions: The piperidinone ring or its derivatives can act as a component in cycloaddition reactions. For example, 3-acylchromones undergo [4+2] cycloaddition with dienophiles, a strategy that can be conceptually applied to piperidinone derivatives to build fused pyran rings. clockss.org

Tert-Amino Effect: In appropriately substituted derivatives, intramolecular cyclization can be facilitated by the "tert-amino effect," a reaction strategy used to generate fused quinolizine and oxazinopyrazoline systems from pyrazolone (B3327878) precursors. beilstein-journals.org This effect generalizes cyclization reactions of certain ortho-substituted N,N-dialkylanilines and can be a powerful tool for ring closure. beilstein-journals.org

An example of building complex systems is the synthesis of pyrazolo[4',3':5,6]pyrano[3,2-e] researchgate.netsmolecule.comnih.govtriazolo[1,5-c]pyrimidine, where a pyran ring serves as the foundation for subsequent heterocyclic fusions. mdpi.com Similarly, the this compound scaffold is a key intermediate for compounds investigated for treating neurodegenerative diseases and inflammatory conditions. smolecule.com

Reaction Mechanism Elucidation in this compound Chemistry

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes, particularly stereochemistry, and for designing novel synthetic pathways. Mechanistic studies often combine experimental evidence with computational analysis to provide a comprehensive picture of reaction pathways, transition states, and intermediate stability.

Key reactions of the this compound core include nucleophilic attack at the carbonyl carbon, alkylation at the α-position (C3), and N-alkylation. smolecule.com For example, the alkylation of N-protected piperidin-2-ones is a fundamental transformation whose mechanism has been studied in detail. The process often involves the formation of a lithium enolate by a strong base like s-butyllithium (s-BuLi), followed by reaction with an electrophile. researchgate.net The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the nature of substituents on the piperidine ring and its nitrogen atom. researchgate.net

Stereochemical Aspects of Reaction Mechanisms

The presence of a stereocenter at the C3 position makes the stereochemical control of reactions involving this compound a critical aspect of its chemistry. The development of stereoselective syntheses is essential for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Several strategies have been employed to control the stereochemistry of reactions on the piperidin-2-one scaffold:

Chiral Auxiliaries: One effective method involves the use of a chiral auxiliary attached to the nitrogen atom. For instance, N-galactosylation of 2-pyridone has been used to induce stereoselectivity in subsequent reactions. Activation with a silyl (B83357) triflate followed by reaction with organometallic reagents leads to nucleophilic addition with high regio- and stereoselectivity. znaturforsch.com This approach allows for the stereoselective introduction of substituents at various positions on the piperidone ring. znaturforsch.com

Substrate Control: The existing stereochemistry in a chiral substrate can direct the outcome of subsequent reactions. In the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, the chiral N-substituent derived from D-phenylglycinol dictates the stereochemistry of the methylation at the C3 position. researchgate.net The mechanism involves chelation between the lithium cation of the base (s-BuLi), the lactam carbonyl, and the oxygen of the N-substituent's hydroxyl group, which directs the electrophile to attack from a specific face of the enolate. researchgate.net

Diastereoselective Reactions: When a second stereocenter is created, controlling the relative stereochemistry is key. In the synthesis of 4-aryl-3-methyl-4-piperidinemethanols, the relative stereochemistry between C3 and C4 was controlled through different key reactions, including the alkoxymethylation of a metalloenamine and the nucleophilic substitution of a fluoroarene with a deprotonated piperidinenitrile. acs.org

The stereochemical outcome can be highly sensitive to subtle changes in the reaction system. For example, in the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one, protecting the hydroxyl group on the N-substituent leads to a reversal in the diastereoselectivity of the methylation reaction, highlighting the crucial role of the unprotected hydroxyl group in directing the stereochemical course of the reaction. researchgate.net The absolute configuration of diastereomeric products is often confirmed by single-crystal X-ray analysis. researchgate.net

Reaction TypeStereochemical Control MethodKey FeaturesResulting Stereochemistry
Methylation Substrate Control (Chiral N-substituent)Use of unprotected 1-[(1R)-2-hydroxy-1-phenylethyl] group; chelation control with s-BuLi. researchgate.netSingle isomer ((3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one) detected. researchgate.net
Methylation Substrate Control (Chiral N-substituent)Use of protected (tert-butyldimethylsiloxy)ethyl group on nitrogen. researchgate.net1:2.5 ratio of diastereomers. researchgate.net
Alkylation Chiral AuxiliaryN-galactosylation of 2-pyridone followed by reaction of the enolate with electrophiles. znaturforsch.comStereoselective introduction of substituents at position 3. znaturforsch.com
Alkoxymethylation Diastereoselective SynthesisAlkoxymethylation of a metalloenamine from 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine. acs.orgAfforded the (3R,4S)-form of 4-aryl-3-methyl-4-piperidinemethanol. acs.org

Computational Chemistry for Mechanism Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding molecular structure, and predicting the reactivity of piperidinone derivatives. nih.govrsc.org These theoretical approaches provide insights into phenomena that are difficult to observe experimentally, such as the precise geometry of transition states and the electronic properties of molecules.

Key Areas of Computational Investigation:

Conformational Analysis: Theoretical calculations are used to determine the most stable conformations of piperidinone derivatives. For 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, DFT calculations using the B3LYP/6–31+G(d,p) basis set confirmed that the molecule adopts a distorted chair conformation, which was in agreement with single-crystal X-ray diffraction data. researchgate.net For 3-hydroxy-1-methylpiperidin-2-one, molecular dynamics simulations indicated that the (S)-enantiomer is more stable due to favorable intramolecular hydrogen bonding. smolecule.com

Reaction Pathway and Energetics: Quantum chemical methods can map out the entire energy profile of a reaction. Studies on the reactivity of CO2 with various methylpiperidines have used these methods to investigate the carbamate (B1207046) formation pathway. researchgate.net Calculations indicated that the orientation of the methyl group (axial vs. equatorial) has a significant energetic impact on the carbamate product. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand chemical reactivity. nih.govrsc.org The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.org This analysis has been used to identify the most stable isomers of newly synthesized heterocyclic systems derived from piperidin-4-one thiosemicarbazones. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution in a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net These maps help in understanding intermolecular interactions and the reactive behavior of the molecule. researchgate.net

Computational studies are often performed using software suites like Gaussian or Schrödinger, employing various functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-31G**, 6-311G(d,p)) to achieve a balance between accuracy and computational cost. nih.govrsc.orgresearchgate.net The close agreement often found between calculated parameters (like bond lengths and angles) and experimental data lends high confidence to the theoretical models. nih.govresearchgate.net

Computational MethodApplication in Piperidinone ChemistryInsights Gained
Density Functional Theory (DFT) Geometry optimization, frequency calculations, reaction pathway analysis. nih.govresearchgate.netDetermination of stable conformations (e.g., chair), comparison with X-ray crystal structures, prediction of vibrational spectra. researchgate.net
HOMO-LUMO Analysis Calculation of frontier molecular orbital energies and energy gap. nih.govrsc.orgAssessment of chemical reactivity, stability, and charge transfer interactions within the molecule. nih.govrsc.org
Molecular Dynamics (MD) Simulation of molecular motion over time. smolecule.comAnalysis of conformational stability, including the role of intramolecular forces like hydrogen bonding. smolecule.com
Molecular Electrostatic Potential (MEP) Mapping of electrostatic potential onto the electron density surface. researchgate.netIdentification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. researchgate.net
Quantum Chemical Calculations Exploring reaction mechanisms (e.g., CO2 capture). researchgate.netElucidation of multi-step reaction pathways (e.g., zwitterion and carbamate formation), calculation of activation energy barriers. researchgate.net

Applications of 3 Methylpiperidin 2 One As a Building Block in Complex Molecule Synthesis

Role as a Chiral Building Block

The presence of a stereocenter at the C-3 position allows 3-methylpiperidin-2-one to be used as a chiral building block, enabling the synthesis of enantiomerically pure target molecules. researchgate.net The strategic use of chiral auxiliaries temporarily incorporated into the lactam structure can effectively control the stereochemical outcome of subsequent reactions. researchgate.net

A notable application is the asymmetric synthesis of N-protected derivatives of this compound, which are themselves important pharmaceutical intermediates. researchgate.net For instance, the synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one can be achieved starting from δ-valerolactone and a chiral reagent like D-phenylglycinol. researchgate.net In this process, the chiral auxiliary (the N-substituent derived from D-phenylglycinol) directs the methylation of the lactam ring, leading to the desired diastereomer with high selectivity. researchgate.net The stereochemical outcome of such alkylation reactions can be highly dependent on the reaction conditions, including the presence or absence of protecting groups on the chiral auxiliary. researchgate.net

This diastereoselective alkylation demonstrates the utility of the piperidin-2-one scaffold in translating chirality from an auxiliary to a new stereocenter on the ring, a fundamental strategy in asymmetric synthesis. The resulting enantiomerically pure this compound derivatives can then be carried forward to construct more complex chiral molecules. researchgate.net

Table 1: Asymmetric Synthesis of N-Protected this compound This table is interactive. You can sort and filter the data.

Starting Material Chiral Auxiliary Source Key Reaction Product Diastereomeric Excess (de) Overall Yield Reference
1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one D-phenylglycinol Alkylation with s-BuLi/MeI (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one >98% 91% researchgate.net

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. acs.org this compound serves as a key precursor for various substituted piperidines that form the core of numerous APIs.

The 3-methylpiperidine (B147322) framework is a core component of highly potent synthetic analgesics. Derivatives of fentanyl, a powerful opioid analgesic, incorporating a 3-methylpiperidine ring have been synthesized and shown to possess extremely high potency. The lactam structure of this compound can be converted through reduction and other functional group manipulations to the corresponding 3-methylpiperidine scaffold required for these analgesics.

While direct synthesis from this compound is a plausible route, research has detailed the synthesis of these potent analgesics from precursors like methyl 3-methyl-4-oxopiperidinecarboxylate. The stereochemistry of the 3-methyl group is crucial for activity, with specific diastereoisomers showing significantly higher potency. For example, cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide was found to be up to 6,684 times more potent than morphine in tail withdrawal tests in rats. This highlights the importance of stereocontrolled synthesis, for which chiral this compound is a valuable starting point.

Additionally, 2-piperidone (B129406) derivatives have been investigated for their anti-inflammatory properties. nih.gov Studies have shown that certain derivatives can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced microglial cells, suggesting their potential in treating neuroinflammation associated with diseases like Alzheimer's. nih.gov

The 3-substituted piperidine scaffold is central to several drugs active in the central nervous system. The antipsychotic agents Preclamol and OSU-6162 are prominent examples featuring this structural motif. whiterose.ac.uknih.gov Efficient syntheses of these compounds have been developed that rely on the stereoselective creation of the 3-substituted piperidine ring. whiterose.ac.uk A particularly efficient synthesis of Preclamol has been achieved through the palladium-catalyzed arylation of the zinc enolate of N-propyl-2-piperidinone, demonstrating the utility of the piperidinone ring as a direct precursor. eurekaselect.com This methodology allows for the direct construction of the 3-arylpiperidine core structure.

The piperidine scaffold is also found in drugs for neurodegenerative diseases, such as Donepezil, which is used for the treatment of Alzheimer's disease. acs.org Synthetic approaches to analogues of Donepezil have utilized chiral 4-piperidone (B1582916) building blocks, further underscoring the importance of this heterocyclic system in CNS drug discovery. acs.org

Saturated piperidine-2-ones are recognized as critical chiral intermediates in the synthesis of naturally derived anti-cancer medicines. google.com The 3-methylpiperidine unit is a key structural component of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of cancers such as ovarian cancer. whiterose.ac.uknih.govox.ac.uk

The synthesis of Niraparib requires the enantiomerically pure (S)-3-substituted piperidine core. whiterose.ac.uk Chemo-enzymatic methods have been developed to produce key chiral piperidine intermediates for Niraparib's synthesis with high enantiomeric excess. whiterose.ac.uk These advanced synthetic routes often start from pyridine (B92270) derivatives that are stereoselectively reduced and functionalized to create the required chiral piperidine intermediate. whiterose.ac.uknih.gov The conversion of a lactam like this compound via reduction and functionalization represents a viable pathway to access the necessary 3-substituted piperidine core for such anti-cancer agents.

Table 2: Examples of APIs with a 3-Substituted Piperidine Scaffold This table is interactive. You can sort and filter the data.

API Name Therapeutic Class Structural Moiety Relevance of this compound Reference
Fentanyl Analogue Analgesic 3-Methyl-4-aminopiperidine Potential precursor to the core scaffold
Preclamol Antipsychotic (CNS) 3-(3-Hydroxyphenyl)piperidine The piperidin-2-one ring is a direct precursor in some syntheses. eurekaselect.com whiterose.ac.uknih.goveurekaselect.com
OSU-6162 Antipsychotic (CNS) 3-(3-Hydroxyphenyl)piperidine Potential precursor to the core scaffold whiterose.ac.uknih.gov

Development of Materials with Specific Properties

Beyond pharmaceuticals, this compound, also known by its polymer precursor name β-methyl-δ-valerolactone (MVL), is a monomer used in the ring-opening polymerization (ROP) to produce novel bio-based polymers. google.com The resulting polymer, poly(β-methyl-δ-valerolactone) (PMVL), is a type of polyester (B1180765) or poly(ester-amide) with tunable properties. google.comrsc.org

Controlled polymerization techniques can produce well-defined PMVL-containing block copolymers. google.com These materials can be designed as thermoplastic elastomers, where elastomeric "soft" PMVL blocks are combined with rigid "hard" polymer blocks (such as polylactide). google.com The resulting triblock copolymers can exhibit mechanical properties, such as stress at break and strain at break, comparable to commercially available styrenic block polymers. rsc.org

The properties of these materials can be finely tuned by controlling factors like the molecular weight of the polymer, the architecture (e.g., linear vs. star-shaped), and the length of the different blocks in the copolymer. google.comrsc.org These bio-based polymers are of interest for creating more sustainable materials with a wide range of potential applications, leveraging the unique properties imparted by the PMVL block derived from this compound. google.com

Table 3: Mentioned Compounds

Compound Name
This compound
δ-valerolactone
D-phenylglycinol
(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one
1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one
(R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-one
Fentanyl
cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide
Morphine
Methyl 3-methyl-4-oxopiperidinecarboxylate
TNF-α
IL-1β
IL-6
Preclamol
OSU-6162
N-propyl-2-piperidinone
Donepezil
Niraparib
(S)-3-(4-bromophenyl)piperidine
Pyridine
β-methyl-δ-valerolactone (MVL)
poly(β-methyl-δ-valerolactone) (PMVL)

Biochemical Probe and Ligand Synthesis

The rigid, heterocyclic scaffold of this compound makes it an attractive starting point for the synthesis of complex molecules designed to interact with biological targets. Its inherent structural features can be exploited to orient functional groups in three-dimensional space, facilitating the design of potent and selective biochemical probes and ligands. A notable application of this scaffold is in the development of enzyme inhibitors, particularly for protein kinases, which are crucial targets in medicinal chemistry and chemical biology.

One prominent example is the use of a this compound derivative as a core scaffold in the design of novel inhibitors for the c-Met kinase, a receptor tyrosine kinase implicated in various forms of cancer. nih.govnih.gov Researchers have synthesized a series of potent c-Met inhibitors by elaborating on the 3-methyl-2-piperidone core. The synthesis of these complex ligands begins with a modified version of the this compound scaffold, specifically an isobutyl 1-(4-fluorophenyl)-3-methyl-2-oxopiperidine-3-carboxylate. nih.gov This starting material incorporates the key 3-methyl-2-piperidone structure, which serves as a foundational element for the subsequent chemical transformations that lead to the final, biologically active compounds.

The general synthetic approach involves the initial preparation of the core piperidone structure, followed by a series of chemical modifications to introduce the necessary pharmacophoric elements for c-Met inhibition. The synthesis of a key intermediate, isobutyl 1-(4-fluorophenyl)-3-methyl-2-oxopiperidine-3-carboxylate, is achieved by reacting isobutyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate with an alkyl halide like methyl iodide in the presence of a base such as sodium hydride. nih.gov This reaction specifically installs the methyl group at the 3-position of the piperidin-2-one ring, a critical feature of the parent compound of interest.

Table 1: Synthesis of the this compound Core Intermediate

Reactant Reagents Product Yield

This 3-methyl-2-piperidone-containing intermediate is then further elaborated through a series of reactions, including saponification, bromination, and amide coupling, to generate a library of potential c-Met inhibitors. The biological evaluation of these synthesized compounds revealed that the presence of the 3-methyl-2-piperidone scaffold contributed to potent inhibitory activity against the c-Met kinase. Several of the synthesized ligands exhibited IC50 values in the nanomolar range, indicating high potency. nih.govnih.gov

Table 2: Biological Activity of c-Met Inhibitors Derived from a this compound Scaffold

Compound c-Met Kinase Inhibition (IC50, nM) MKN45 Cell Proliferation Inhibition (IC50, µM)
20b 8.6 0.57
20c 11.2 0.65
20d 64.0 16.0
20e 20.1 1.9

Data sourced from Molecules 2014, 19(2), 2655-2673. nih.gov

The detailed research findings demonstrate the utility of the this compound core as a versatile building block for the creation of sophisticated biochemical ligands. The specific stereochemistry and conformational rigidity imparted by the piperidone ring are instrumental in positioning the appended functionalities for optimal interaction with the enzyme's active site. This example underscores the strategic importance of this compound in the field of medicinal chemistry for the development of targeted molecular probes and potential therapeutic agents.

Advanced Spectroscopic and Analytical Characterization in 3 Methylpiperidin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Methylpiperidin-2-one. ukm.myethernet.edu.et By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can piece together the molecule's connectivity and conformational details. ukm.myresearchgate.net

In ¹H NMR spectroscopy, the protons within the this compound structure resonate at distinct frequencies, providing a map of their chemical environments. The proton on the chiral center (C3) is expected to show a complex multiplet due to coupling with the adjacent methyl protons and the methylene (B1212753) protons on C4. The methyl group protons would appear as a doublet. The protons on the piperidine (B6355638) ring (C4, C5, and C6) would present as a series of multiplets, with their specific shifts influenced by their proximity to the amide functional group.

Table 1: Typical Predicted NMR Chemical Shifts for this compound Note: These are approximate values. Actual shifts can vary based on solvent and other experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 (C=O) - ~175
C3 (CH) Multiplet ~40-45
C4 (CH₂) Multiplet ~20-30
C5 (CH₂) Multiplet ~20-25
C6 (CH₂) Multiplet ~40-50
C3-CH₃ Doublet ~15-20

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound. nih.gov For this compound (C₆H₁₁NO), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. researchgate.net The monoisotopic mass of this compound is 113.084064 Da. chemspider.com

Under electron impact (EI) ionization, the molecular ion (M⁺) is formed, which then undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.org Common fragmentation pathways for lactams like this compound involve alpha-cleavage adjacent to the carbonyl group. This can lead to the loss of the methyl group or cleavage of the ring structure.

Table 2: Expected m/z Values for Molecular Ion and Key Fragments of this compound

Ion/Fragment Formula m/z (mass-to-charge ratio) Description
Molecular Ion [M]⁺ [C₆H₁₁NO]⁺ 113 Parent molecule with one electron removed.
[M-CH₃]⁺ [C₅H₈NO]⁺ 98 Loss of the methyl radical from the C3 position.
[M-CO]⁺ [C₅H₁₁N]⁺ 85 Loss of carbon monoxide.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, providing another layer of analytical data. uni.lu

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. uff.br To apply this technique to this compound, a single, high-quality crystal of one of its pure enantiomers or a diastereomeric derivative must be prepared. uff.br

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom. For chiral molecules, this technique can unambiguously distinguish between the (R) and (S) enantiomers. rsc.org

In a study involving the synthesis of a diastereomer of an N-protected this compound, single-crystal X-ray analysis was successfully used to determine the absolute configuration of the newly formed stereocenter relative to the known configuration of the chiral auxiliary. researchgate.net The analysis provides critical data on bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. nih.gov

Chiral Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.govmdpi.comphenomenex.com The technique relies on the differential interactions between the two enantiomers of this compound and the chiral environment of the stationary phase. ekb.eg

This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess.

Research on the asymmetric synthesis of this compound derivatives has utilized chiral HPLC to verify the stereochemical outcome of reactions. researchgate.net For instance, the analysis of a precursor to N-protected this compound was performed on a specific chiral column to confirm that its enantiomeric excess was greater than 98%. researchgate.net The choice of the CSP and the mobile phase is critical for achieving successful separation. mdpi.comnih.gov

Table 3: Example of Chiral HPLC Conditions for Analysis of a Related Piperidin-2-one Precursor As reported in a study on the asymmetric synthesis of N-protected this compound. researchgate.net

Parameter Condition
Column Chiral HPLC column (OJ-3)
Mobile Phase n-hexane and isopropanol (B130326) (90:10)
Purpose Determination of enantiomeric excess (e.e.).

| Result | Confirmed e.e. value of >98%. |

Computational Chemistry and Modeling Studies of 3 Methylpiperidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For 3-Methylpiperidin-2-one, DFT calculations can provide a detailed picture of its stability, reactivity, and the distribution of electrons within the molecule.

DFT studies on related piperidine (B6355638) and β-lactam structures reveal key electronic features that can be extrapolated to this compound. researchgate.netresearchgate.net The geometry of the molecule is optimized to find its lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. The presence of the carbonyl group (C=O) within the lactam ring introduces planarity in that portion of the ring and influences the bond lengths and angles compared to a simple piperidine ring.

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For lactam derivatives, the HOMO is typically localized over the nitrogen and carbonyl oxygen atoms, while the LUMO is often centered on the carbonyl carbon, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It helps in identifying sites for electrophilic and nucleophilic attack. In this compound, the MEP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, indicating its suitability for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms attached to the nitrogen and alpha-carbons, indicating sites for nucleophilic interaction.

Reactivity Descriptors From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

ParameterDescriptionTypical Calculated Value (for related lactams)
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.~ -7.20 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.~ -2.14 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.~ 5.05 eV
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.~ 4.67 eV
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.~ 2.52 eV
Global Electrophilicity Index (ω) The ability of a molecule to accept electrons.~ 4.31 eV
Data is illustrative and based on DFT calculations of similar β-lactam structures. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with its environment, such as solvents or biological macromolecules. researchgate.net

The piperidine ring is not planar and can adopt several conformations, primarily the "chair," "boat," and "twist-boat" forms. The chair conformation is generally the most stable for piperidine itself. The presence of the methyl group at the 3-position and the sp²-hybridized carbonyl carbon at the 2-position introduces specific steric and electronic constraints that influence the conformational preference.

Conformational Analysis In this compound, the chair conformation is expected to be the most stable. The methyl group can be in either an axial or equatorial position. Due to steric hindrance (1,3-diaxial interactions), the equatorial position is generally more stable for substituents on a cyclohexane (B81311) or piperidine ring. MD simulations can quantify the energy difference between these conformers and determine the population of each state at a given temperature. Studies on N-methyl piperidine have identified chair and twist structures as key conformers, with energy differences that can be calculated and compared with experimental results. rsc.org The simulations would track the root-mean-square deviation (RMSD) of the atomic positions over time to assess the stability of different conformations. nih.gov

Interactions with Solvent MD simulations in an explicit solvent (like water) can reveal how solvent molecules arrange around this compound. The carbonyl oxygen and the N-H group are capable of forming hydrogen bonds with water molecules. The simulations can provide information on the strength, lifetime, and geometry of these hydrogen bonds, which are crucial for understanding the molecule's solubility and behavior in aqueous environments.

ConformationRelative Energy (kcal/mol)Key Feature
Chair (Equatorial CH₃) 0 (most stable)The methyl group points away from the ring, minimizing steric strain.
Chair (Axial CH₃) > 2.0The methyl group experiences steric clashes with axial hydrogens.
Twist-Boat ~ 5-6A higher-energy, flexible conformation.
Boat ~ 6-7A high-energy transition state between twist-boat forms.
Relative energies are estimates for substituted piperidine rings and would require specific calculations for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org If a group of this compound derivatives were synthesized and tested for a specific biological effect (e.g., as enzyme inhibitors or receptor antagonists), QSAR could be employed to guide the design of more potent analogs.

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and/or structural features. longdom.org The process involves several key steps:

Data Set : A collection of derivatives of this compound with experimentally measured biological activities is required.

Molecular Descriptors : For each molecule, a set of numerical descriptors is calculated. These can represent various aspects of the molecule:

Electronic Descriptors : Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors : Molecular weight, volume, surface area, shape indices.

Hydrophobic Descriptors : LogP (partition coefficient), which measures lipophilicity.

Topological Descriptors : Describing atomic connectivity and branching.

Model Development : A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a new set of compounds not used in model creation). nih.gov

For instance, a QSAR study on a series of furan-pyrazole piperidine derivatives with inhibitory activity against the Akt1 enzyme developed a model based on 3D and 2D autocorrelation descriptors. nih.gov The resulting model could predict the inhibitory concentration (IC₅₀) of new compounds in the series. A similar approach could be applied to derivatives of this compound to understand which structural modifications (e.g., adding different substituents at various positions) would enhance a desired biological activity. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing direct guidance for drug design. mdpi.com

Model TypeDescriptors UsedStatistical MethodKey Statistical Parameter
2D-QSAR Topological, Physicochemical (e.g., LogP, Molar Refractivity), ElectronicMultiple Linear Regression (MLR)r² (coefficient of determination)
3D-QSAR (CoMFA) Steric and Electrostatic FieldsPartial Least Squares (PLS)q² (cross-validated r²)
3D-QSAR (CoMSIA) Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor FieldsPartial Least Squares (PLS)q² (cross-validated r²)
This table illustrates common QSAR methodologies that could be applied to derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing 3-Methylpiperidin-2-one with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions like over-alkylation or oxidation. Use inert atmospheres to prevent degradation. Characterize intermediates via 1^1H/13^13C NMR and FTIR to confirm structural integrity. Document reagent purity (≥95%) and storage conditions (e.g., anhydrous, 4°C) to ensure reproducibility .

Q. How can spectroscopic techniques distinguish this compound from its tautomers or derivatives?

  • Methodological Answer : Employ 1^1H NMR to identify the lactam NH proton (δ ~6.5–7.5 ppm) and ketone carbonyl (C=O stretch at ~1680–1720 cm1^{-1} in FTIR). Compare with computational spectra (DFT/B3LYP/6-31G*) to validate assignments. Monitor dynamic NMR behavior to detect tautomerism in solution .

Q. What are the best practices for determining the crystal structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Measure torsional angles and Cremer-Pople puckering parameters to quantify ring non-planarity. Cross-validate with ORTEP-3 for thermal ellipsoid visualization .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in experimental conformational studies of this compound?

  • Methodological Answer : Perform MD simulations (e.g., AMBER or GROMACS) in explicit solvents to model ring puckering dynamics. Compare free energy landscapes with experimental SXRD and NMR data. Identify solvent-dependent conformational populations (e.g., chair vs. boat) and reconcile discrepancies using Boltzmann-weighted averaging .

Q. What strategies address conflicting spectroscopic data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct variable-temperature NMR in DMSO-d6_6 and CDCl3_3 to assess hydrogen bonding effects. Use COSY and NOESY to map solvent-induced conformational shifts. Validate with quantum mechanical calculations (e.g., PCM solvation models in Gaussian) .

Q. How can mixed-methods approaches enhance the study of this compound's reactivity in catalytic systems?

  • Methodological Answer : Combine kinetic studies (UV-Vis monitoring) with DFT calculations (transition state analysis) to elucidate reaction mechanisms. Use PICO frameworks to define variables (e.g., catalyst type, temperature) and FINER criteria to ensure feasibility and novelty .

Data Reproducibility & Analysis

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

  • Methodological Answer : Adhere to IUPAC naming and report all synthetic steps, including failed attempts. Provide raw spectral data (e.g., NMR FID files) in supplementary materials. Use standardized formats (Materials and Methods sections) as per ICMJE guidelines .

Q. What statistical methods are appropriate for analyzing biological activity data involving this compound derivatives?

  • Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values. Use ANOVA with Tukey post-hoc tests for dose-response comparisons. Report confidence intervals (95%) and p-values (<0.05) to validate significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.